Propan-2-yl 2-carbamothioylacetate
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Overview
Description
Propan-2-yl 2-carbamothioylacetate is a chemical compound with the molecular formula C6H11NO2S . It belongs to the class of carbamothioic acid esters.
Synthesis Analysis
The synthesis of this compound or similar compounds often involves condensation reactions . For instance, a three-component condensation of propan-2-one with formaldehyde and propane-2-thiol in the presence of sodium hydroxide can yield a compound depending on the amount of the base .Scientific Research Applications
Photoremovable Protecting Groups
1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl esters, including molecules like Propan-2-yl 2-carbamothioylacetate, can act as photoremovable protecting groups. This property is valuable in the field of photochemistry, where controlled exposure to light can initiate or halt chemical reactions. These compounds show potential in applications requiring high concentrations of hydrogen or electron donors (Literák, Hroudná, & Klán, 2008).
Nanoparticle and Nanocrystal Synthesis
The compound has been used in the synthesis and characterization of nanoparticles and nanocrystals, specifically in the formation of a nickel(II) complex. This has implications in fields like material science and nanotechnology, where such nanoparticles can be utilized for various applications, including catalysis and in material fabrication (Saeed et al., 2013).
Organic Synthesis and Molecular Structures
In organic chemistry, this compound is involved in the synthesis of complex organic compounds. For instance, it plays a role in the synthesis of chalcone derivatives, which are important in the development of new materials and medicines. The molecular structures and interactions of such compounds can be analyzed using techniques like X-ray diffraction and Hirshfeld surface analysis (Salian et al., 2018).
Glass-Forming Monomers and Polymers
Compounds related to this compound are used in the synthesis of glass-forming monomers and polymers. These materials have unique optical, photophysical, electrochemical, and thermal properties, making them suitable for applications in electronics and material science (Andrikaityte et al., 2012).
Future Directions
While specific future directions for Propan-2-yl 2-carbamothioylacetate are not mentioned, compounds with similar structures have been studied for their potential biological activities . For instance, thiophene-based analogs, which are structurally similar, have been studied for their potential as biologically active compounds .
Mechanism of Action
Target of Action
The primary targets of Propan-2-yl 2-carbamothioylacetate are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
The exact mode of action of This compound It is believed to interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound As research progresses, it is expected that the specific pathways and their downstream effects will be identified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound’s action are currently under investigation. As more research is conducted, a clearer picture of these effects will emerge .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other compounds can affect how it interacts with its targets .
Properties
IUPAC Name |
propan-2-yl 3-amino-3-sulfanylidenepropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-4(2)9-6(8)3-5(7)10/h4H,3H2,1-2H3,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUXDPDNKFPACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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